molecular formula C26H26N2O6 B11021659 N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11021659
M. Wt: 462.5 g/mol
InChI Key: BJAVXQJZSFDMRW-FXMQYSIJSA-N
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Description

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes a chromenyl group, an indole group, and a propanoic acid moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of the chromenyl and indole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as converting ketones to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and chromenyl moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives. Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Scientific Research Applications

(2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2S)-2-({2-[(4-ETHYL-8-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]PROPANOYL}AMINO)-3-(1H-INDOL-3-YL)PROPANOIC ACID lies in its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for research and development.

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-2-[2-(4-ethyl-8-methyl-2-oxochromen-7-yl)oxypropanoylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C26H26N2O6/c1-4-16-12-23(29)34-24-14(2)22(10-9-19(16)24)33-15(3)25(30)28-21(26(31)32)11-17-13-27-20-8-6-5-7-18(17)20/h5-10,12-13,15,21,27H,4,11H2,1-3H3,(H,28,30)(H,31,32)/t15?,21-/m0/s1

InChI Key

BJAVXQJZSFDMRW-FXMQYSIJSA-N

Isomeric SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCC1=CC(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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